molecular formula C21H25FN2O5S B6557289 N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide CAS No. 1040642-53-2

N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide

Cat. No. B6557289
CAS RN: 1040642-53-2
M. Wt: 436.5 g/mol
InChI Key: YWPYVKVLRUDZMX-UHFFFAOYSA-N
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Description

“N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide” is a compound that contains a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety . This moiety is an isoquinoline that is 1,2,3,4-tetrahydroisoquinoline substituted by methoxy groups at positions 6 and 7 . It has a role as a plant metabolite and is a member of isoquinolines, an aromatic ether, a diether, and an isoquinoline alkaloid . It is functionally related to a norsalsolinol .


Molecular Structure Analysis

The molecular structure of “N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide” is complex due to the presence of multiple functional groups. The compound contains a tetrahydroisoquinoline moiety, which is a bicyclic structure containing a nitrogen atom . This moiety is substituted by methoxy groups at positions 6 and 7 .


Chemical Reactions Analysis

The compound “N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide” is a metabolite of the drug YM758 . YM758 is a novel inhibitor of the “funny” If current channel (If channel) that is expressed in the sinus node of the heart . The metabolites of YM758 were identified in human urine, plasma, and feces .

Scientific Research Applications

Medicinal Chemistry and Drug Development

    Influenza Virus Inhibitors: Derivatives of this compound have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors . These inhibitors play a crucial role in preventing viral replication.

    Parkinson’s Disease Treatment: The compound’s structural similarity to 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid (isolated from Mucuna pruriens) suggests potential use in Parkinson’s disease management. The latter acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

Synthetic Pharmaceuticals

1,2,3,4-Tetrahydroisoquinoline carboxylic acids: (including our compound) serve as essential building blocks for natural product synthesis and synthetic pharmaceuticals. Researchers have shown growing interest in these compounds . Their optically pure forms are particularly valuable.

Chiral Tetrahydroisoquinoline Derivatives

Researchers have explored modifications of the Pomeranz–Fritsch process for synthesizing chiral tetrahydroisoquinoline derivatives. These compounds exhibit diverse biological activities and are relevant in drug discovery .

Mechanism of Action

The compound “N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide” is a metabolite of the drug YM758 . YM758 is a novel inhibitor of the “funny” If current channel (If channel) that is expressed in the sinus node of the heart . The If channel plays a crucial role in controlling the heart rate, and inhibitors of this channel are being developed as treatments for stable angina and atrial fibrillation .

Future Directions

The compound “N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide” is a metabolite of the drug YM758 , which is being developed as a treatment for stable angina and atrial fibrillation . Future research may focus on further understanding the pharmacological functions of this compound and its parent drug, as well as their roles in the treatment of heart conditions .

properties

IUPAC Name

N-[3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]propyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S/c1-28-19-12-16-8-10-24(14-17(16)13-20(19)29-2)30(26,27)11-3-9-23-21(25)15-4-6-18(22)7-5-15/h4-7,12-13H,3,8-11,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPYVKVLRUDZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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